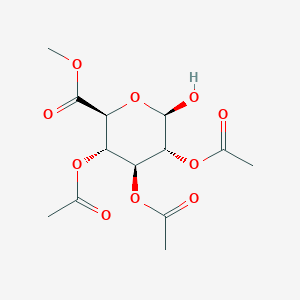![molecular formula C13H10N4O4S B2402702 N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-46-1](/img/structure/B2402702.png)
N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as thiazolopyrimidines. These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. Thiazolopyrimidines have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring fused to a pyrimidine ring. The presence of a nitrophenyl group and a carboxamide group would also be significant features of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule, including the nitrophenyl group, the carboxamide group, and the thiazolopyrimidine core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a nitrophenyl group could contribute to its reactivity, while the carboxamide group could influence its solubility in water. The fused ring system could also contribute to its stability .Applications De Recherche Scientifique
Anticancer Properties
Pyrimidines have demonstrated significant anticancer activity. Several FDA-approved drugs, such as imatinib, dasatinib, and nilotinib, are pyrimidine-based and are used in the treatment of leukemia. These drugs target specific kinases involved in cancer progression . The compound may exhibit similar potential as an antitumor agent.
Antimicrobial Activity
Pyrimidines have been investigated for their antimicrobial properties. They show promise as antifungal, antiparasitic, and antibacterial agents. The compound’s structure should be explored further to assess its efficacy against specific pathogens .
Anti-Inflammatory and Analgesic Effects
Certain pyrimidines exhibit anti-inflammatory and analgesic activities. Understanding the molecular mechanisms behind these effects could lead to novel drug development for pain management and inflammatory conditions .
Cardiovascular Applications
Pyrimidines have been studied as cardiovascular agents, including antihypertensive drugs. Investigating the compound’s impact on blood pressure regulation and vascular health is crucial .
Antidiabetic Potential
Exploring the compound’s role in diabetes management, especially as a potential DPP-IV inhibitor, could provide valuable insights into its therapeutic applications .
DNA Topoisomerase II Inhibition
Pyrimidines have been investigated as inhibitors of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This property could be relevant for cancer therapy .
Other Applications
Additional areas of interest include hair disorders, ocular health, and neurological protection. Investigating the compound’s effects in these contexts may reveal novel therapeutic avenues .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These compounds are often synthesized for their antimicrobial activity against various bacteria and fungi .
Mode of Action
It is known that similar compounds exhibit their effects through interactions with their targets, leading to changes in cellular processes . These interactions often result in the inhibition of certain enzymes or pathways, disrupting the normal functioning of the target organisms .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial and antioxidant activity . These compounds often show inhibitory activity against various organisms, indicating their potential as therapeutic agents .
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-11(15-8-1-3-9(4-2-8)17(20)21)10-7-14-13-16(12(10)19)5-6-22-13/h1-4,7H,5-6H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKHUZVPGQHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

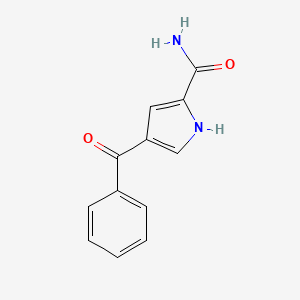
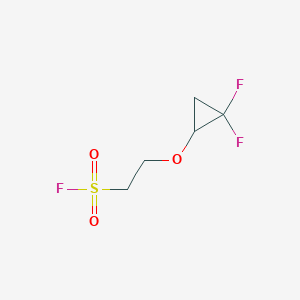
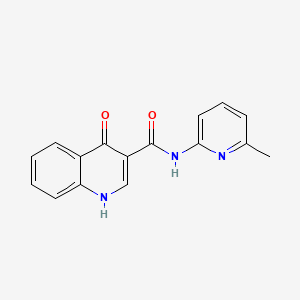
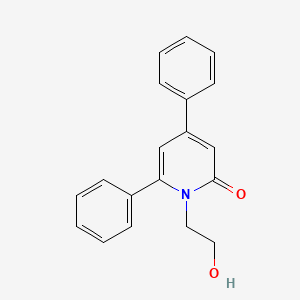
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)
![(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B2402624.png)
![3-ethyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402625.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)
![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea](/img/structure/B2402630.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2402634.png)
![diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2402636.png)
